molecular formula C11H9FN2O2S B3010252 [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 354124-90-6

[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid

Cat. No.: B3010252
CAS No.: 354124-90-6
M. Wt: 252.26
InChI Key: DKMOQDZYPOFTDL-UHFFFAOYSA-N
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Description

[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, leading to diverse therapeutic effects.

Mode of Action

For instance, they can act as inhibitors, activators, or modulators, depending on the specific target and the derivative’s structure . The presence of the fluorophenylamino group may also influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may influence a wide range of biochemical pathways.

Pharmacokinetics

One study suggests that a similar compound displays good pharmacokinetic profile in rat blood plasma with minimal brain penetration property . This suggests that the compound may have favorable bioavailability and distribution characteristics.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels. These effects could include modulation of enzyme activity, alteration of signal transduction pathways, and changes in cellular metabolism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other substances can affect a compound’s solubility, stability, and interaction with its targets. It’s worth noting that one source suggests that flufenacet, a compound with a similar structure, may be persistent in soil and water/sediment systems under certain conditions , which could potentially influence its action and efficacy.

Preparation Methods

The synthesis of [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. The reaction involves the condensation of α-halo ketones with thioamides under acidic or basic conditions. For industrial production, the process may be optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound has shown promise in antimicrobial and antifungal studies, making it a candidate for developing new antibiotics.

    Medicine: Research has indicated potential anti-inflammatory and anticancer properties, suggesting its use in drug development.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar compounds to [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid include other thiazole derivatives such as:

    [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Known for its cytotoxic activity against tumor cells.

    [4-(4-Fluorophenyl)-2-(1H-pyrazol-1-yl)thiazole]: Exhibits antimicrobial properties.

    [8-[2-(4-Pyrrolidin-1-yl-phenyl)-thiazol-4-yl]-dibenzofuran-4-carboxylic acid]: Shows potential as an anti-diabetic agent.

These compounds share the thiazole core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c12-7-1-3-8(4-2-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMOQDZYPOFTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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